molecular formula C20H20N2O5S B7833604 N-(4-ACETYLPHENYL)-3-(4,4-DIMETHYL-1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE

N-(4-ACETYLPHENYL)-3-(4,4-DIMETHYL-1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE

Cat. No.: B7833604
M. Wt: 400.4 g/mol
InChI Key: RSCZUVYPQOZVFZ-UHFFFAOYSA-N
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Description

N-(4-ACETYLPHENYL)-3-(4,4-DIMETHYL-1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE is a complex organic compound characterized by its unique structure, which includes an acetylphenyl group, a benzamide group, and a dioxido-oxoisothiazolidinyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(4-acetylphenyl)-3-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-13(23)14-7-9-16(10-8-14)21-18(24)15-5-4-6-17(11-15)22-19(25)20(2,3)12-28(22,26)27/h4-11H,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCZUVYPQOZVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)C(CS3(=O)=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ACETYLPHENYL)-3-(4,4-DIMETHYL-1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the acetylphenyl intermediate: This can be achieved by acetylation of 4-aminophenyl using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Synthesis of the dioxido-oxoisothiazolidinyl intermediate: This involves the reaction of 4,4-dimethyl-3-oxoisothiazolidine with an oxidizing agent like hydrogen peroxide to introduce the dioxido groups.

    Coupling reaction: The final step involves coupling the acetylphenyl intermediate with the dioxido-oxoisothiazolidinyl intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetylphenyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the acetylphenyl and oxoisothiazolidinyl moieties, potentially forming alcohol derivatives.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(4-ACETYLPHENYL)-3-(4,4-DIMETHYL-1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ACETYLPHENYL)-3-(4,4-DIMETHYL-1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    N-(4-acetylphenyl)-3-(4,4-dimethyl-3-oxoisothiazolidin-2-yl)benzamide: Lacks the dioxido groups, which may result in different chemical and biological properties.

    N-(4-acetylphenyl)-3-(4,4-dimethyl-1,1-dioxido-2-yl)benzamide: Similar structure but with variations in the position of functional groups.

Uniqueness: N-(4-ACETYLPHENYL)-3-(4,4-DIMETHYL-1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE is unique due to the presence of both the dioxido-oxoisothiazolidinyl moiety and the acetylphenyl group, which confer distinct chemical reactivity and potential biological activities.

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